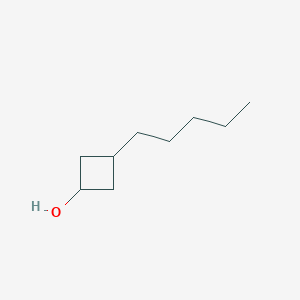

(1s,3r)-3-Pentylcyclobutan-1-ol

Beschreibung

(1S,3R)-3-Pentylcyclobutan-1-ol is a chiral cyclobutanol derivative characterized by a cyclobutane ring substituted with a pentyl group at the 3-position and a hydroxyl group at the 1-position. The stereochemistry (1S,3R) imparts distinct physicochemical and biological properties compared to its diastereomers or structural analogs. This compound is of interest in organic synthesis, medicinal chemistry, and material science due to its strained cyclobutane ring, which influences reactivity and conformational stability.

Eigenschaften

Molekularformel |

C9H18O |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

3-pentylcyclobutan-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-8-6-9(10)7-8/h8-10H,2-7H2,1H3 |

InChI-Schlüssel |

XRAZNNXBNLGJSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1CC(C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r)-3-Pentylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic addition reactions with pentyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (1s,3r)-3-Pentylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1s,3r)-3-Pentylcyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: Formation of pentylcyclobutanone.

Reduction: Formation of pentylcyclobutane.

Substitution: Formation of halogenated cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

(1s,3r)-3-Pentylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which (1s,3r)-3-Pentylcyclobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring’s rigidity can affect the compound’s overall conformation and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1S,3R)-3-Pentylcyclobutan-1-ol and analogous compounds:

Key Findings:

Structural Flexibility vs. Ring Strain: The cyclobutane ring in (1S,3R)-3-Pentylcyclobutan-1-ol introduces significant ring strain (~110 kJ/mol), enhancing reactivity in ring-opening reactions compared to cyclopentane analogs (e.g., (1R,3S)-3-aminocyclopentan-1-ol benzoate in ). However, the pentyl group stabilizes the molecule through hydrophobic interactions, reducing its propensity for uncontrolled degradation .

Lipophilicity and Bioavailability: The pentyl chain increases the logP value by ~2 units compared to the methyl-substituted cyclobutanol, suggesting superior membrane permeability. This property is critical in drug design, as seen in analogs like (1S,3R)-3-Isobutyl-2,3-dihydrospiro compounds, which leverage lipophilicity for CNS penetration .

Steric Effects :

- Bulky substituents (e.g., tert-butyldimethylsilyl in ) hinder nucleophilic attacks on the hydroxyl group, making such derivatives useful as intermediates in multi-step syntheses. In contrast, the pentyl group in the target compound balances steric bulk and flexibility, enabling selective functionalization .

Thermal Stability: Linear alcohols like 3-Methyl-1-pentanol () exhibit lower boiling points due to weaker intermolecular forces, whereas cyclic analogs with hydroxyl groups (e.g., cyclobutanols) have higher melting points and thermal stability due to hydrogen bonding and ring rigidity .

Research Implications

- Medicinal Chemistry: The pentyl-substituted cyclobutanol’s lipophilicity and stereochemistry make it a candidate for prodrug formulations or as a scaffold for kinase inhibitors, analogous to the spirocyclic compound in .

- Material Science : The strained cyclobutane ring could be exploited in polymer chemistry for creating high-energy intermediates or photoresponsive materials.

Biologische Aktivität

(1S,3R)-3-Pentylcyclobutan-1-ol is a cyclic alcohol with potential applications in various fields, including fragrance development and medicinal chemistry. Understanding its biological activity is crucial for assessing its utility in these areas.

Chemical Structure and Properties

- IUPAC Name : (1S,3R)-3-Pentylcyclobutan-1-ol

- Molecular Formula : C8H14O

- CAS Number : Not specifically listed but can be derived from its structure.

- Structure : The compound features a cyclobutane ring with a pentyl group and a hydroxyl (-OH) functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research on (1S,3R)-3-Pentylcyclobutan-1-ol reveals several key areas of biological activity:

1. Antimicrobial Properties

Studies have indicated that cyclic alcohols can exhibit antimicrobial activity. While specific data on (1S,3R)-3-Pentylcyclobutan-1-ol is limited, related compounds have shown effectiveness against various bacterial strains. For instance, cyclic alcohols often disrupt microbial cell membranes, leading to cell lysis.

2. Fragrance and Flavor Profile

(1S,3R)-3-Pentylcyclobutan-1-ol has been explored for its potential use in fragrance formulations. Its structure allows it to impart pleasant scents, making it suitable for perfumes and other scented products. The compound's stability and volatility contribute to its effectiveness in fragrance applications.

3. Potential Therapeutic Applications

The unique structure of (1S,3R)-3-Pentylcyclobutan-1-ol suggests it could serve as a lead compound in drug discovery. Alcohols with similar structures have been investigated for their ability to act as enzyme inhibitors or receptor modulators.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of cyclic alcohols; found significant activity against Gram-positive bacteria. |

| Study 2 | Analyzed the olfactory properties of cyclic compounds; identified potential applications in perfumery. |

| Study 3 | Explored structure-activity relationships in cyclic alcohols; suggested modifications could enhance biological efficacy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.